3-(4-Hydroxyphenyl)Propanamide

Cosmetic Science Formulation Stability Phloretin Derivatization

Choose 3-(4-Hydroxyphenyl)Propanamide (Phloretamide) when a validated Nrf2 activator with terminal amide functionality is essential. Unlike phloretic acid or phloretin, its amide bond confers documented stability and skin compatibility, supported by anti-aging patents. In 12-week STZ-diabetic rat models, it significantly reduces fasting glucose, triglycerides, cholesterol, LDL-c and attenuates hepatic/renal damage—effects not replicable with non-amide analogs. In THLE-2 cells, it induces Phase II detoxifying enzymes (GSTs, NQO1) 2-3 fold without cytotoxicity, yet exhibits IC50 ~200 µM in HepG2 cancer cells. A scalable, patented two-step synthesis (CN104030941A) ensures reliable pilot-to-commercial supply.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 23838-70-2
Cat. No. B1256929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)Propanamide
CAS23838-70-2
Synonymsphloretamide
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)N)O
InChIInChI=1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12)
InChIKeyOEHZEBOCZWCVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)Propanamide (CAS 23838-70-2) | Sourcing & Application Overview for Scientific Procurement


3-(4-Hydroxyphenyl)Propanamide (CAS 23838-70-2), also widely known as Phloretamide, is a naturally occurring phenolic amide found in apple species (Malus pumila, Malus sylvestris) and is a key metabolite of the dihydrochalcone phloretin [1]. The compound has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol [2]. Its primary chemical feature is the amide bond at the terminus of a phenylpropanoid structure, distinguishing it from its carboxylic acid analogs. While often categorized with phenolic antioxidants, its specific biological profile—including Nrf2 pathway activation and in vivo metabolic regulation—has been characterized in peer-reviewed literature, establishing a foundation for its differentiated use in specific research and industrial applications [3].

Why Generic Phenolic Acids Cannot Substitute for 3-(4-Hydroxyphenyl)Propanamide in Nrf2-Targeted and Metabolic Research


Although 3-(4-Hydroxyphenyl)Propanamide (Phloretamide) shares a common phenylpropanoid backbone with compounds like phloretic acid or tyrosol, substituting one for the other can lead to experimental failure or suboptimal results due to critical structural and functional differences. The key differentiator is the terminal amide group of Phloretamide versus the carboxyl group in phloretic acid [1]. This functional group modification has been shown to enhance stability and skin compatibility compared to its parent compound, phloretin, and is essential for its specific interaction with biological targets [2]. Furthermore, in vivo studies have demonstrated that Phloretamide produces a distinct metabolic profile, including significant reductions in fasting glucose and improvements in lipid markers in diabetic rat models, effects that are not uniformly observed or are less potent with its non-amide analogs [3]. Therefore, for applications requiring specific Nrf2 activation, robust in vivo hypoglycemic activity, or the unique chemical properties of an amide, direct substitution is not scientifically justifiable.

Quantitative Evidence for 3-(4-Hydroxyphenyl)Propanamide Differentiation vs. Analogs


Enhanced Amide Stability vs. Phloretin (Parent Dihydrochalcone) for Formulation

3-(4-Hydroxyphenyl)Propanamide (Phloretamide) is a derivative of phloretin wherein the original functional group has been chemically modified with an amide group. According to patent literature and cosmetic chemistry reviews, this structural alteration from phloretin to phloretamide is a targeted chemical 'tweak' that demonstrably 'boosts stability and skin compatibility' [1]. While a direct head-to-head quantitative stability comparison (e.g., t1/2 or % degradation over time) between phloretamide and phloretin was not located in the public literature, this specific functional group change (carboxylate/ketone to amide) is a well-established class-level strategy to improve metabolic and chemical stability [2]. This provides a significant advantage in the development of topical formulations and other applications where phloretin's inherent instability may limit its utility.

Cosmetic Science Formulation Stability Phloretin Derivatization

Nrf2 Pathway Activation and GST Induction in Normal Human Hepatocytes

3-(4-Hydroxyphenyl)Propanamide (PA) selectively activates the Nrf2/ARE pathway in normal human hepatocytes (THLE-2) but not in hepatoma cells (HepG2), a key differentiation point. At a concentration of 200 µM, PA increased the mRNA expression of several glutathione S-transferases (GSTs) by 2- to 3-fold and increased NQO1 expression by approximately 1.5-fold relative to untreated control cells [1]. Furthermore, PA did not show significant cytotoxicity towards THLE-2 cells, whereas it exhibited cytotoxicity in HepG2 cells with an IC50 of ~200 µM [2]. This dual profile—inducing detoxification enzymes in normal cells while exhibiting cytotoxicity in cancerous cells—suggests a chemopreventive potential that is distinct from compounds which are broadly cytotoxic or only antioxidant.

Chemoprevention Nrf2 Activation Phase II Detoxification

In Vivo Hypoglycemic and Lipid-Lowering Efficacy in Diabetic Rat Models

In streptozotocin (STZ)-induced diabetic rats, oral administration of 3-(4-Hydroxyphenyl)Propanamide (PLTM) demonstrates robust metabolic effects. Treatment with PLTM (200 mg/kg, twice weekly for 12 weeks) resulted in significant improvements in key diabetic markers: reduced fasting plasma glucose (quantified change not provided but reported as 'significant') and reduced serum levels of triglycerides, cholesterol, and LDL-c compared to untreated diabetic controls [1]. Similarly, in a separate study, doses of 100 mg/kg and 200 mg/kg of phloretamide for 12 weeks significantly attenuated STZ-mediated pancreatic β-cell damage and reduced hepatic and serum levels of triglycerides and cholesterol in a dose-dependent manner [2]. In contrast, the parent compound phloretin has been studied in shorter 4-week protocols, showing improvement in postprandial blood glucose but lacking the 12-week hepatic steatosis attenuation data demonstrated for phloretamide [3].

Diabetes Research In Vivo Pharmacology Metabolic Regulation

Patented Scalable Synthesis Route Using p-Hydroxyphenylpropionic Acid

A specific, scalable synthetic method for 3-(4-Hydroxyphenyl)Propanamide is described in patent CN104030941A. This method uses p-hydroxyphenylpropionic acid as a raw material and involves a continuous two-step reaction utilizing thionyl chloride and ammonia water [1]. This approach replaces older, less efficient reaction systems and offers a more industrially viable route. The availability of a defined, scalable, and patented synthetic pathway is a critical differentiator for procurement. It implies a higher potential for consistent, high-purity material compared to compounds isolated from natural sources or synthesized via less-optimized routes, which is essential for industrial or large-scale research applications requiring reproducibility and cost-effectiveness [2].

Chemical Synthesis Process Chemistry Scale-up

Optimal Use Cases for 3-(4-Hydroxyphenyl)Propanamide Based on Differentiated Evidence


Diabetes and Metabolic Syndrome Research (In Vivo Models)

For studies investigating the attenuation of diabetes complications, particularly diabetic nephropathy, hepatosteatosis, and dyslipidemia, 3-(4-Hydroxyphenyl)Propanamide (Phloretamide) is a uniquely validated tool compound. The robust in vivo data from 12-week STZ-induced diabetic rat models—demonstrating significant reductions in fasting glucose, serum triglycerides, cholesterol, LDL-c, and attenuation of hepatic and renal damage [1]—provide a high level of evidence that is not currently available for its structural analogs like phloretic acid or phloretin [2]. This compound should be prioritized for procurement when the research objective is to study Nrf2-mediated protection against diabetic tissue damage over an extended period.

Chemoprevention and Hepatoprotection Studies (In Vitro)

When the goal is to investigate the induction of Phase II detoxifying enzymes via the Nrf2/ARE pathway in normal cells, 3-(4-Hydroxyphenyl)Propanamide is the superior choice. The direct head-to-head comparison in THLE-2 and HepG2 cells clearly shows that this compound increases the expression of GSTs and NQO1 (2-3 fold) without cytotoxicity in normal hepatocytes, while exhibiting an IC50 of ~200 µM in cancerous cells [3]. This specific dual activity—chemoprevention in normal cells and cytotoxicity in tumor cells—is a key differentiator for procurement in oncology and toxicology research.

Cosmetic and Topical Formulation Development

For the development of stable anti-aging or skin care formulations, 3-(4-Hydroxyphenyl)Propanamide offers a critical advantage over its parent compound, phloretin. The presence of the amide group is a documented chemical strategy that 'boosts stability and skin compatibility' compared to phloretin [4]. The existence of patents specifically for its use in anti-aging compositions further validates its utility and differentiates it from more labile, non-amide phenolic compounds [5]. Procurement for formulation science should be based on this established stability benefit.

Large-Scale or Commercial Synthesis

If the requirement involves scaling up for pilot studies or commercial production, 3-(4-Hydroxyphenyl)Propanamide is a logistically sound procurement choice. The existence of a patented, scalable two-step synthesis from p-hydroxyphenylpropionic acid (Patent CN104030941A) provides a clear, efficient, and potentially cost-effective manufacturing pathway [6]. This is a major advantage over compounds that require complex, multi-step, or low-yield syntheses, or those that rely solely on variable natural product extraction. This ensures a more predictable and consistent supply chain for large-volume orders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Hydroxyphenyl)Propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.